(2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15601170
InChI: InChI=1S/C29H21N5O3S/c1-37-23-14-12-20(13-15-23)26-21(18-33(32-26)22-10-6-3-7-11-22)17-25-28(36)34-29(38-25)30-27(35)24(31-34)16-19-8-4-2-5-9-19/h2-15,17-18H,16H2,1H3/b25-17-
SMILES:
Molecular Formula: C29H21N5O3S
Molecular Weight: 519.6 g/mol

(2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

CAS No.:

Cat. No.: VC15601170

Molecular Formula: C29H21N5O3S

Molecular Weight: 519.6 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione -

Specification

Molecular Formula C29H21N5O3S
Molecular Weight 519.6 g/mol
IUPAC Name (2Z)-6-benzyl-2-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Standard InChI InChI=1S/C29H21N5O3S/c1-37-23-14-12-20(13-15-23)26-21(18-33(32-26)22-10-6-3-7-11-22)17-25-28(36)34-29(38-25)30-27(35)24(31-34)16-19-8-4-2-5-9-19/h2-15,17-18H,16H2,1H3/b25-17-
Standard InChI Key NUMFLZDRYSMYGQ-UQQQWYQISA-N
Isomeric SMILES COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6
Canonical SMILES COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6

Introduction

(2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H- thiazolo[3,2-b] triazine-3,7(2H)-dione is a complex organic compound featuring multiple heterocyclic rings, including thiazole and triazine moieties, along with aromatic groups such as benzyl and methoxyphenyl. This compound has a molecular formula of C29H21N5O3S and a molecular weight of approximately 529.56 g/mol, although some sources may slightly vary in molecular weight due to rounding or calculation differences .

Synthesis and Chemical Reactivity

The synthesis of (2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H- thiazolo[3,2-b] triazine-3,7(2H)-dione typically involves multi-step organic reactions. These reactions require careful optimization of conditions to achieve high yields and purity. The compound's chemical reactivity can be attributed to the presence of functional groups such as the thiazole and triazine rings, which can undergo various reactions to modify the compound or synthesize related compounds.

Biological Activity and Potential Applications

Research into the biological activity of this compound suggests potential pharmacological properties. Its structural components indicate possible activities such as interaction with biological targets, which could be relevant in medicinal chemistry. Interaction studies are crucial for understanding how this compound interacts with biological targets, typically involving techniques like molecular docking and in vitro assays.

Potential Biological ActivityRelevance
Interaction with Biological TargetsMedicinal Chemistry
Pharmacological PropertiesPotential Therapeutic Applications

Comparison with Similar Compounds

Several compounds share structural similarities with (2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H- thiazolo[3,2-b] triazine-3,7(2H)-dione, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
6-Benzyl-2-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-7H-thiazolo[3,2-b] triazineSimilar core structurePotentially different biological activity due to variations in substituents
Ethyl 6-benzyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methylidene}-4H-thieno[3,2-c]pyridineDifferent heterocyclic frameworkExhibits distinct pharmacological profiles
(2E)-6-benzyl-2-{[3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-7H-thiazolo[3,2-b] triazineVariation in side chainsMay affect solubility and bioavailability

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